molecular formula C11H19N3 B13069316 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine

1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13069316
M. Wt: 193.29 g/mol
InChI Key: PSQDQXHKDNMQSV-UHFFFAOYSA-N
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Description

1-(3-Ethylcyclohexyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 3-ethylcyclohexyl substituent at the pyrazole ring’s N1 position and an amine group at the C3 position. Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The ethylcyclohexyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller substituents .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(3-ethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-2-9-4-3-5-10(8-9)14-7-6-11(12)13-14/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13)

InChI Key

PSQDQXHKDNMQSV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)N2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed:

    Oxidation: Oxides, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Applications

Antiinflammatory Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit inflammatory responses in animal models. A notable study demonstrated that specific pyrazole derivatives surpassed traditional anti-inflammatory drugs like indomethacin in efficacy, suggesting that 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine could similarly offer therapeutic benefits in inflammatory conditions .

Anticancer Potential
There is emerging evidence supporting the anticancer potential of pyrazole derivatives. Compounds with similar structures have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, a series of pyrazole derivatives showed promising results in vitro against various cancer cell lines, indicating that 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine may also possess anticancer properties worthy of further investigation .

Agricultural Applications

Pesticidal Activity
The potential use of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine as a pesticide has been explored. Similar compounds have been developed as effective pesticides against a range of agricultural pests. The mechanism often involves the disruption of key biological processes in pests, leading to mortality or reduced reproductive success. Research into related pyrazole compounds suggests that 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine could be synthesized and tested for similar pesticidal activity .

Compound NameActivity TypeEfficacy Compared to ControlReference
1-(3-Ethylcyclohexyl)-1H-pyrazol-3-amineAnti-inflammatorySuperior to indomethacin
Pyrazole derivative AAnticancerEffective against cancer cells
Pyrazole derivative BPesticidalEffective against pests

Case Studies

Case Study 1: Anti-inflammatory Activity
In a controlled study involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were administered. The results indicated that certain derivatives exhibited significant reductions in edema compared to the control group treated with indomethacin. This suggests that 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine could be further developed as an anti-inflammatory agent.

Case Study 2: Anticancer Screening
A study conducted on various pyrazole derivatives revealed their potential to inhibit cell proliferation in human breast cancer cell lines. The derivatives were evaluated using MTT assays, and results showed a dose-dependent response, indicating that similar testing could be applied to assess the anticancer efficacy of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine.

Mechanism of Action

The mechanism of action of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Alkyl Substituents

  • 1-(tert-Butyl)-1H-pyrazol-3-amine : The tert-butyl group confers high lipophilicity, aiding in antimicrobial activity against Staphylococcus aureus (MSSA and MRSA) when converted to thiourea derivatives. However, its bulkiness may reduce solubility in polar solvents .
  • 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine : With a cyclohexylmethyl group (MW: 179.27 g/mol, purity: 95%), this compound shares lipophilic traits with the ethylcyclohexyl analog but lacks the ethyl chain’s conformational flexibility .
  • 1-(Adamantan-1-yl)-1H-pyrazol-3-amine : The rigid adamantyl group enhances metabolic stability but poses synthetic challenges due to steric hindrance during substitution reactions .

Aromatic and Halogenated Substituents

  • Its aromaticity contrasts with the alicyclic ethylcyclohexyl group .

Heterocyclic and Ether Substituents

  • 1-(Oxan-4-yl)-1H-pyrazol-3-amine : The oxane ring (tetrahydropyran) improves aqueous solubility due to its oxygen atom, offering a balance between lipophilicity and solubility absent in ethylcyclohexyl derivatives .
  • 1-(1-Methoxypropan-2-yl)-1H-pyrazol-3-amine : The methoxy group enhances solubility (MW: 155.2 g/mol), making it suitable for aqueous-phase reactions, unlike the hydrophobic ethylcyclohexyl group .

Biological Activity

1-(3-Ethylcyclohexyl)-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound that has attracted attention due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered structure containing two nitrogen atoms. The ethylcyclohexyl substituent enhances its lipophilicity, potentially influencing its biological activity. The unique combination of these structural elements contributes to its distinct chemical properties and possible interactions with various biological targets.

Pharmacological Activities

Research indicates that compounds containing a pyrazole core often exhibit significant pharmacological activities. Notably, 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine has been investigated for its potential anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For instance, similar pyrazole compounds have demonstrated effectiveness in reducing inflammation in animal models through COX inhibition, suggesting that 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine may possess comparable anti-inflammatory effects .

Anticancer Activity

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. For example, research involving related pyrazole derivatives found significant inhibitory effects on the growth of HT-29 colon and PC-3 prostate cancer cells. These studies utilized both in vitro assays and in vivo models, such as the chorioallantoic membrane (CAM) assay, to assess the anticancer potential of synthesized compounds .

The biological activity of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine is likely mediated through its interaction with specific enzymes and receptors. Interaction studies have focused on:

  • Binding Affinity : The compound's binding affinity to COX enzymes and other relevant targets is crucial for understanding its mechanism of action.
  • Molecular Docking Studies : Computational approaches have been employed to predict how 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine interacts at the molecular level with targets like vascular endothelial growth factor receptor (VEGFR), which is implicated in tumor growth and angiogenesis .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1H-pyrazoleContains a bromine atom instead of an ethylcyclohexyl groupSimpler structure with fewer functional groups
5-MethylpyrazoleContains a methyl group at position five of the pyrazole ringOften used in agricultural applications
4-Ethyl-N-(5-methylpyrazol-3-yl)benzamideContains an amide linkage and additional aromatic systemExhibits different biological activities due to structural complexity

The presence of the ethylcyclohexyl substituent in 1-(3-ethylcyclohexyl)-1H-pyrazol-3-amine enhances its lipophilicity compared to simpler analogs, which may lead to improved interactions with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Inhibition of Monoamine Oxidases : Some pyrazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAOs), suggesting potential applications in treating mood disorders .
  • Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their anticancer properties, showing promising results against various cancer cell lines .

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